N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxybenzamide
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Description
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research and Drug Development
Compounds with complex heterocyclic structures, similar to the one described, often find applications in drug development due to their potential interactions with biological targets. For instance, benzimidazoles and their derivatives have been extensively studied for their antitumor, antiviral, and antimicrobial properties (Magarian, R. A., Overacre, L. B., Singh, S., Meyer, K., 1994). Such compounds could act as inhibitors or antagonists to specific pathways in disease processes, making them valuable in the development of new therapeutic agents.
Antioxidant and Enzymatic Role in Environmental and Biological Systems
The study of antioxidants and their mechanisms is crucial in both environmental sciences and biology. Compounds containing phenolic structures, similar to those implied in the query, are known for their radical scavenging activities. They can contribute to understanding oxidative stress in biological systems or the degradation of pollutants in environmental settings (Munteanu, I., Apetrei, C., 2021).
Optoelectronic Materials
The integration of heterocyclic compounds into π-extended conjugated systems, as found in quinazolines and pyrimidines, has been of great interest for the creation of novel optoelectronic materials. Such materials are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The ability to manipulate the electronic properties of these compounds through chemical synthesis opens up new avenues for technological advancements (Lipunova, G., Nosova, E., Charushin, V., Chupakhin, O., 2018).
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-3-30-19-7-5-4-6-15(19)22(28)25-17-12-14(8-9-16(17)23)18-13-27-20(24-18)10-11-21(26-27)29-2/h4-13H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBYUMNSAXMGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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